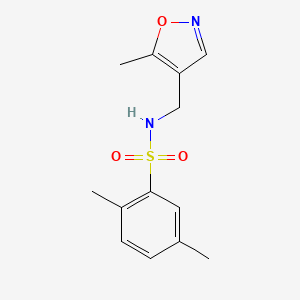

2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-4-5-10(2)13(6-9)19(16,17)15-8-12-7-14-18-11(12)3/h4-7,15H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIJBLIVZSWWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=C(ON=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction involving nitrile oxides and alkynes.

Attachment of the isoxazole to the benzenesulfonamide: This step involves the reaction of the isoxazole derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzenesulfonamide can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of benzenesulfonic acids or benzenesulfonyl alcohols.

Reduction: Formation of benzenesulfonyl amines.

Substitution: Formation of halogenated or nitrated derivatives of the benzenesulfonamide.

Scientific Research Applications

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide antibiotic with a similar structure but different substituents on the aromatic ring.

Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring instead of an isoxazole ring.

Uniqueness

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is unique due to the presence of the 5-methylisoxazole moiety, which imparts distinct pharmacological properties compared to other sulfonamides. This structural feature may enhance its biological activity and specificity .

Biological Activity

2,5-Dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a 5-methylisoxazole moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 284.34 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide. Research indicates that compounds with similar structures exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

- Antibacterial Efficacy : In a study assessing the antimicrobial activity of various sulfonamides, it was found that modifications to the isoxazole ring can enhance activity against Staphylococcus aureus and Escherichia coli. The presence of methyl groups in the structure appears to influence hydrophobicity and, consequently, antibacterial potency .

- Case Study : A specific derivative demonstrated moderate inhibition against E. coli with an IC50 value indicating potential for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been explored extensively. Compounds similar to 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide have shown promise in inhibiting various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases (CAs). Inhibition of CAs can disrupt pH regulation in tumors, leading to reduced growth rates .

- Research Findings : A study reported that certain sulfonamide derivatives exhibited selective inhibition against specific isoforms of human carbonic anhydrase (hCA), suggesting a targeted approach for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can be significantly influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased hydrophobicity and antibacterial potency |

| Alteration of the isoxazole ring | Enhanced selectivity against specific bacterial strains |

| Variation in sulfonamide group | Potentially affects enzyme inhibition efficacy |

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Functionalization of the benzene ring with methyl groups via Friedel-Crafts alkylation or direct substitution under acidic conditions.

- Step 2 : Introduction of the sulfonamide group by reacting the benzene intermediate with chlorosulfonic acid, followed by amination with 5-methylisoxazole-4-methanamine.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using DCM/hexane mixtures).

Critical parameters include temperature control (0–5°C during sulfonation to prevent side reactions) and solvent selection (DMF or DCM for coupling steps) .

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography : SHELXL/SHELXS software refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding patterns) .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl groups at 2.1–2.3 ppm (singlets), sulfonamide protons at 7.8–8.2 ppm .

- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹, isoxazole C=N at 1600 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z ~348 (M+H⁺) confirms molecular weight .

Q. What purification techniques are most effective for isolating high-purity samples?

- Column chromatography : Gradient elution (hexane → ethyl acetate) resolves sulfonamide intermediates.

- Recrystallization : Use DCM/hexane (1:3) to remove unreacted amines .

Advanced Research Questions

Q. How do computational methods like molecular docking elucidate this compound’s mechanism of action?

- Molecular dynamics (MD) simulations : Predict binding modes to targets like cyclin-dependent kinases (CDKs). For example, the isoxazole group forms π-π interactions with hydrophobic kinase pockets, while the sulfonamide acts as a hydrogen-bond acceptor .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions, guiding SAR studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Comparative assay validation : Test the compound against standardized cell lines (e.g., MCF-7 for anticancer activity) with controls like doxorubicin.

- Structural analogs : Compare with 2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide to isolate the role of the isoxazole group in potency .

Q. What enzymatic pathways are inhibited by this compound, and how do structural modifications enhance selectivity?

- CDK inhibition : The sulfonamide group disrupts ATP-binding sites in CDK2 (IC₅₀ ~2.1 μM), while methyl groups enhance lipophilicity for membrane penetration .

- Selectivity optimization : Replace the 5-methylisoxazole with a thiazole moiety to reduce off-target effects on carbonic anhydrase .

Q. How does crystallographic data inform the design of derivatives with improved binding affinity?

Q. What role do substituent positions play in modulating biological activity?

- 2,5-dimethyl vs. 3,4-dimethyl benzene : The 2,5 configuration minimizes steric hindrance, allowing better fit into enzyme active sites.

- Isoxazole vs. oxadiazole : Isoxazole’s lower electronegativity enhances π-stacking with aromatic residues in targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.